molecular formula C4H8BrClO B8064273 1-Bromo-2-(2-chloroethoxy)ethane

1-Bromo-2-(2-chloroethoxy)ethane

Cat. No.: B8064273
M. Wt: 187.46 g/mol
InChI Key: HZPOUOYGTRLTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-chloroethoxy)ethane (CAS 51070-66-7) is a versatile bifunctional ether compound with the molecular formula C4H8BrClO and an average molecular mass of 187.46 g/mol . It is a valuable synthetic intermediate and building block in organic chemistry and materials science research. The structure of this compound, which can also be referred to as 2-bromoethyl 2-chloroethyl ether, features both bromo and chloro termini separated by an ether linkage, making it a useful precursor for constructing more complex molecular architectures . This compound is strictly for research applications. It is a key starting material for the synthesis of various heterocycles, polymers, and dendrimers. Its utility stems from its ability to act as a spacer or linker in medicinal chemistry for creating potential pharmacologically active molecules. The presence of two different halogen atoms allows for sequential and selective functionalization, providing researchers with a flexible tool for method development in synthetic chemistry. Researchers can leverage its physicochemical properties, including a calculated LogP of 1.64, for the design of novel compounds and materials . For Research Use Only. Not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrClO/c5-1-3-7-4-2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPOUOYGTRLTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of 1 Bromo 2 2 Chloroethoxy Ethane

Elimination Reactions

Regioselectivity in Elimination: Zaitsev vs. Hofmann Product Formation

Elimination reactions of 1-bromo-2-(2-chloroethoxy)ethane can theoretically yield two different alkene products, making the concept of regioselectivity crucial. The formation of either the more substituted alkene (Zaitsev product) or the less substituted alkene (Hofmann product) is dictated by several factors, including the nature of the base used and the steric environment of the substrate.

Zaitsev's Rule generally predicts that in an elimination reaction, the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This is typically observed when using a small, strong base. orgoreview.com For this compound, the Zaitsev product would be 1-(2-chloroethoxy)ethene.

Hofmann's Rule , conversely, states that the major product will be the less substituted alkene. wikipedia.org This outcome is favored under specific conditions, most notably when a bulky, sterically hindered base is used. chemistrysteps.comorgoreview.com In this case, the base preferentially abstracts the more sterically accessible proton, which is often on the less substituted β-carbon. For this compound, this would lead to the formation of 1-bromo-2-vinyloxyethane. The use of a large leaving group also promotes Hofmann elimination due to steric hindrance in the transition state leading to the Zaitsev product. wikipedia.orgmasterorganicchemistry.com

The regiochemical outcome of the elimination reaction of this compound can be controlled by the choice of the base, as summarized in the table below.

Base TypePredicted Major ProductRuleRationale
Small, unhindered (e.g., Sodium ethoxide)1-(2-chloroethoxy)ethene (Zaitsev product)Zaitsev's RuleThe base can access the more sterically hindered proton, leading to the thermodynamically more stable, more substituted alkene. chemistrysteps.comorgoreview.com
Bulky, hindered (e.g., Potassium tert-butoxide)1-bromo-2-vinyloxyethane (Hofmann product)Hofmann's RuleThe bulky base preferentially removes the more sterically accessible proton from the less substituted carbon. chemistrysteps.comwikipedia.org

It is important to note that E1 reactions, which proceed through a carbocation intermediate, almost always yield the Zaitsev product as the major isomer due to the formation of the more stable alkene. orgoreview.comchemistrysteps.com However, the use of a strong base with this compound would favor an E2 mechanism. chemistrysteps.com

Stereochemical Requirements for Elimination Reactions (e.g., Anti-periplanar Geometry)

The E2 (bimolecular elimination) reaction is a concerted, one-step process that has stringent stereochemical requirements. For the reaction to proceed efficiently, the hydrogen atom being abstracted and the leaving group must be in an anti-periplanar conformation. ucalgary.caic.ac.uk This means that the H-C and C-X (where X is the leaving group) bonds lie in the same plane and are oriented at a dihedral angle of 180°. ucalgary.cachemtube3d.com This specific alignment allows for the smooth overlap of the C-H σ bonding orbital with the C-X σ* anti-bonding orbital, facilitating the formation of the new π bond of the alkene. chemtube3d.com

While a syn-periplanar arrangement (0° dihedral angle) is also geometrically possible for bond overlap, it is generally less favorable due to its eclipsed conformation, which is higher in energy than the staggered anti-periplanar conformation. ucalgary.caic.ac.uk

In an acyclic molecule like this compound, rotation around the carbon-carbon single bonds is possible. This allows the molecule to adopt the necessary anti-periplanar conformation for the E2 reaction to occur. The base will abstract a proton from the β-carbon that is anti-periplanar to the bromine leaving group. If there are multiple β-hydrogens, the molecule can rotate to bring each one into an anti-periplanar position, potentially leading to a mixture of stereoisomeric alkenes (E/Z isomers). youtube.com However, the formation of one stereoisomer is often favored over the other due to the relative stabilities of the transition states leading to each product. youtube.com The transition state that minimizes steric interactions will be lower in energy and will therefore lead to the major product. chemtube3d.com

Key Stereochemical Points for E2 Elimination:

Anti-periplanar geometry: The H and the leaving group must be at a 180° dihedral angle. ucalgary.calibretexts.org

Concerted mechanism: Bond breaking and bond formation occur in a single step. dalalinstitute.com

Stereospecificity: The stereochemistry of the starting material can determine the stereochemistry of the resulting alkene, especially if there is only one β-hydrogen that can be in an anti-periplanar position. youtube.com

Other Significant Chemical Transformations

Beyond elimination reactions, the presence of both an ether linkage and two different carbon-halogen bonds in this compound opens up possibilities for various other chemical transformations.

Oxidation Reactions of Ether Moieties in Halogenated Compounds

The ether functional group in halogenated compounds can undergo oxidation, although the presence of electron-withdrawing halogen atoms can influence the reactivity. In general, the oxidation of ethers can lead to the formation of hydroperoxides, and further oxidation can cleave the C-O bond.

Halogenated ethers, such as isoflurane (B1672236) and sevoflurane, are known to be metabolized in the liver via oxidation by cytochrome P450 enzymes. nih.gov This process can lead to the formation of trifluoroacetic acid and release of fluoride (B91410) ions. wikipedia.org While this compound is not an anesthetic, these metabolic pathways for other halogenated ethers suggest that the ether linkage is susceptible to oxidative processes. wikipedia.orgnih.govnih.gov The gut microbiota can also play a role in the oxidation of environmental pollutants containing aromatic rings. acs.org

Reduction Strategies for Halogenated Ethers

The carbon-halogen bonds in this compound can be reduced to carbon-hydrogen bonds. Various reducing agents can be employed for this purpose, with the choice of reagent potentially allowing for selective reduction of one halogen over the other. Given the general reactivity trend of alkyl halides (R-I > R-Br > R-Cl), it is plausible that the C-Br bond could be selectively reduced over the C-Cl bond under appropriate conditions.

Common reduction methods for alkyl halides include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum with hydrogen gas.

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce alkyl halides.

Dissolving Metal Reductions: Using a metal such as sodium or zinc in a proton-donating solvent.

The gut microbiota is also capable of performing reduction reactions on environmental pollutants, such as the reduction of nitro groups. acs.org

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki Coupling on Aryl Halides)

The carbon-bromine and carbon-chlorine bonds in this compound are potential sites for carbon-carbon bond formation via cross-coupling reactions. The Suzuki coupling , a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating new C-C bonds. wikipedia.org

While traditionally used for aryl and vinyl halides, recent advancements have extended the scope of the Suzuki reaction to include unactivated alkyl halides. organic-chemistry.orgacs.org Nickel-based catalyst systems have shown promise in coupling unactivated secondary alkyl halides with alkylboron reagents at room temperature. acs.orgnih.gov Iron-catalyzed Suzuki-Miyaura coupling of alkyl halides with arylboron compounds has also been developed. acs.org

The reactivity of the halide in Suzuki coupling generally follows the order: I > OTf > Br >> Cl. wikipedia.org This suggests that in this compound, the C-Br bond would be significantly more reactive than the C-Cl bond in a palladium-catalyzed Suzuki coupling. This differential reactivity could allow for selective functionalization at the bromine-bearing carbon.

Potential Suzuki Coupling of this compound:

Reactivity of C-X BondPotential Coupling PartnerCatalyst System (Example)Potential Product
C-Br (more reactive)Arylboronic acidPd(OAc)₂/phosphine ligand1-Aryl-2-(2-chloroethoxy)ethane
C-Cl (less reactive)--Less likely to react under conditions selective for C-Br

The development of new catalyst systems continues to expand the possibilities for cross-coupling reactions with challenging substrates like alkyl halides. semanticscholar.orgresearchgate.netnih.gov

Theoretical and Computational Studies on 1 Bromo 2 2 Chloroethoxy Ethane

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. While specific studies on 1-Bromo-2-(2-chloroethoxy)ethane are not abundant, data from analogous compounds and related functional groups allow for a comprehensive theoretical profile.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the energy required for electronic excitation. A smaller gap generally corresponds to higher reactivity.

For molecules containing haloalkane moieties, the HOMO is often associated with the lone pair electrons of the halogen atoms, while the LUMO is typically an anti-bonding orbital of the carbon-halogen bond. In a related, more complex molecule, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been performed. rsc.orgnih.gov While this is a larger system, the principles can be informative. For that molecule, the HOMO and LUMO were found to be distributed over the entire molecule, with an energy gap of approximately 6.5402 eV. rsc.org For the simpler this compound, the HOMO-LUMO gap is expected to be significant, suggesting a relatively stable molecule under normal conditions.

Parameter Value (eV) (for a related complex molecule)
HOMO Energy-7.4517 rsc.org
LUMO Energy-0.9115 rsc.org
HOMO-LUMO Gap6.5402 rsc.org

Note: The data presented is for a more complex molecule containing the chloroethoxy group and is used here as an illustrative example.

The presence of electronegative halogen atoms (bromine and chlorine) and an oxygen atom in this compound leads to a non-uniform charge distribution across the molecule. The carbon atoms bonded to these electronegative atoms will exhibit a partial positive charge, making them electrophilic centers susceptible to nucleophilic attack.

Conformational Analysis and Rotational Isomerism

The flexibility of the ethyl ether linkage in this compound allows for the existence of multiple conformational isomers, or rotamers, arising from rotation around the C-C and C-O single bonds.

Studies on similar small halogenated molecules, such as 2-chloroethanol (B45725) and 2-bromoethanol, have shown the presence of both anti (or trans) and gauche conformers. researchgate.net In these analogous compounds, the gauche conformer is found to be more stable in the vapor phase due to the formation of an intramolecular hydrogen bond. researchgate.net For this compound, which lacks a hydroxyl group for hydrogen bonding, the relative stabilities of the anti and gauche forms will be governed by a balance of steric hindrance and dipole-dipole interactions between the C-Br and C-Cl bonds. It is plausible that multiple gauche and anti conformations exist with varying degrees of stability.

Conformer Relative Stability (in analogous haloethanols)
GaucheMore stable due to intramolecular interactions researchgate.net
Anti (Trans)Less stable researchgate.net

The conformation of flexible molecules like this compound can be significantly influenced by their immediate environment. For instance, studies on the conformational properties of 1-bromo-2-chloroethane (B52838) within zeolites have demonstrated that the host framework can stabilize specific conformers. The nature of the solvent can also play a crucial role in determining the predominant conformation in solution through varying dielectric constants and specific solvent-solute interactions.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, the packing of this compound molecules will be dictated by a variety of intermolecular forces. Hirshfeld surface analysis of a related complex molecule containing a chloroethoxy moiety revealed that H···H, H···O/O···H, H···Br/Br···H, and H···Cl/Cl···H interactions are the most significant contributors to the crystal packing. nih.gov This suggests that van der Waals forces and hydrogen bonding are the dominant interactions. nih.gov

For this compound, it is expected that dipole-dipole interactions arising from the polar C-Br, C-Cl, and C-O bonds will play a major role in the crystal packing. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, could also be a contributing factor in the solid-state architecture of this compound.

Hydrogen Bonding and Van der Waals Interactions in the Solid State

The three-dimensional arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the primary forces governing its solid-state structure would be van der Waals interactions, including dipole-dipole forces and weaker London dispersion forces. The presence of electronegative oxygen, chlorine, and bromine atoms creates a permanent dipole moment in the molecule, leading to dipole-dipole interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

As no crystal structure for this compound is publicly available, a detailed Hirshfeld analysis cannot be performed for this specific compound. However, to illustrate the insights that could be gained, we can consider the analysis of a related, more complex molecule containing similar functional groups: 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. In a study of this compound, Hirshfeld surface analysis revealed the following contributions of various intermolecular contacts to the crystal packing:

Intermolecular ContactContribution to Hirshfeld Surface
H···H28.1%
H···O/O···H23.5%
H···Br/Br···H13.8%
H···Cl/Cl···H13.0%
H···C/C···H10.2%

This data clearly indicates that a combination of hydrogen bonds (H···O, H···Br, H···Cl) and van der Waals forces (H···H, H···C) are the dominant interactions responsible for the stability of the crystal structure. For this compound, a similar analysis would be expected to highlight the importance of contacts involving its halogen atoms and ether oxygen.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides essential tools for modeling reaction pathways and analyzing the transition states of chemical reactions. For a molecule like this compound, which possesses two different halogen atoms, nucleophilic substitution reactions are of particular interest. The bromo and chloro groups are both potential leaving groups, and theoretical calculations can predict which substitution is more favorable under specific reaction conditions.

Reaction pathway modeling typically involves calculating the potential energy surface for a given reaction. This allows for the identification of the minimum energy pathway from reactants to products, including any intermediates and transition states. The energy of the transition state is of particular importance as it determines the activation energy and, consequently, the rate of the reaction.

For this compound, computational models could be used to compare the energy barriers for nucleophilic attack at the carbon bonded to bromine versus the carbon bonded to chlorine. Such studies would typically involve quantum mechanical calculations to locate the transition state structures and determine their energies. This analysis would provide valuable insights into the regioselectivity of nucleophilic substitution reactions involving this compound. While specific studies on this compound are not readily found, the principles of transition state theory and computational reaction modeling are well-established for haloalkanes.

Advanced Analytical Techniques in Haloether Research

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the molecular structure, bonding, and dynamics of 1-Bromo-2-(2-chloroethoxy)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of haloethers. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the four sets of methylene (CH₂) protons. The electronegativity of the adjacent halogen and oxygen atoms causes these protons to resonate at different chemical shifts. Based on data from analogous structures like 1-Bromo-2-(2-methoxyethoxy)ethane, the signals for the methylene protons are shifted downfield due to the deshielding effect of the adjacent nitrogen or, in this case, the ether linkage and halogens. researchgate.net The ¹H NMR spectrum for the related compound 1-bromo-2-chloroethane (B52838) shows two distinct triplets, a result of the two non-equivalent methylene groups coupling with each other. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov For this compound, four distinct signals are expected, corresponding to the four unique carbon environments in the molecule. The chemical shifts are significantly influenced by the attached electronegative atoms (Br, Cl, O).

Dynamic studies using NMR can also be performed, for instance, by analyzing spectra of the molecule dissolved in liquid-crystalline solvents. This technique provides information on partially averaged dipolar couplings, which can be used to investigate conformational preferences and the rotational potential around the C-C bonds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar compounds.

Nucleus Position Predicted Chemical Shift (ppm) Splitting Pattern
¹HBr-CH₂ -CH₂-O-CH₂-CH₂-Cl~3.5 - 3.7Triplet
¹HBr-CH₂-CH₂ -O-CH₂-CH₂-Cl~3.8 - 4.0Triplet
¹HBr-CH₂-CH₂-O-CH₂ -CH₂-Cl~3.7 - 3.9Triplet
¹HBr-CH₂-CH₂-O-CH₂-CH₂ -Cl~3.6 - 3.8Triplet
¹³CBr -CH₂-CH₂-O-CH₂-CH₂-Cl~30 - 35-
¹³CBr-CH₂ -CH₂-O-CH₂-CH₂-Cl~68 - 72-
¹³CBr-CH₂-CH₂-O-CH₂ -CH₂-Cl~70 - 74-
¹³CBr-CH₂-CH₂-O-CH₂-CH₂ -Cl~40 - 45-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

The IR spectrum of this compound is expected to exhibit several key absorption bands. Drawing parallels with 1-bromo-2-chloroethane, strong bands corresponding to C-H stretching and bending vibrations are anticipated. docbrown.info Specifically, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. docbrown.info The most diagnostic signals for this molecule, however, are the C-Br and C-Cl stretching vibrations, which are found in the fingerprint region (below 1500 cm⁻¹), generally between 500 and 880 cm⁻¹. docbrown.info A crucial addition for this molecule, compared to simpler haloalkanes, is the strong C-O-C stretching vibration from the ether linkage, which typically appears in the 1050-1150 cm⁻¹ range. The entire fingerprint region provides a unique pattern of complex overlapping vibrations that can be used for definitive identification. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretching2850 - 3000Medium-Strong
C-H Bending/Deformation1370 - 1470Medium
C-O-C (Ether) Stretching1050 - 1150Strong
C-Cl Stretching600 - 800Strong
C-Br Stretching500 - 600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distributions of chlorine and bromine.

The molecular ion peak ([M]⁺) for this compound (C₄H₈BrClO) will appear as a cluster of peaks due to the natural isotopes of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info The monoisotopic mass of the compound is 185.9447 u. chemspider.com This results in a complex isotopic pattern for the molecular ion, which is a key identifying feature.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule and its fragments with high precision, allowing for the calculation of the elemental formula and unambiguous identification.

Electron ionization (EI) often leads to extensive fragmentation. The fragmentation pattern of this compound can be predicted to involve:

Alpha-cleavage: Breakage of bonds adjacent to the ether oxygen.

Cleavage of C-halogen bonds: Loss of Br• or Cl• radicals.

Cleavage of the C-C bonds.

Insights from related complex haloethers show that fragmentation pathways can involve the loss of groups like CH₂Cl or larger ether fragments. dtic.milfigshare.com The base peak, or most abundant ion, is often a stable carbocation formed after the initial fragmentation. docbrown.info

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br, ³⁵Cl) Possible Fragment Ion Formation Pathway
186[C₄H₈⁷⁹Br³⁵ClO]⁺Molecular Ion
151[C₄H₈⁷⁹BrO]⁺Loss of Cl•
123[C₂H₄O⁷⁹Br]⁺Cleavage at ether linkage
107[C₂H₄⁷⁹Br]⁺Loss of •OCH₂CH₂Cl
63[C₂H₄³⁵Cl]⁺Loss of •OCH₂CH₂Br
49[CH₂³⁵Cl]⁺Alpha-cleavage

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, enabling both qualitative identification and quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like haloethers. epa.gov Purity analysis of this compound can be effectively performed using a GC system equipped with a capillary column. tcichemicals.com For detection, a flame ionization detector (FID) can be used, but more selective detectors are often preferred for haloethers. Halide-specific detectors, such as an electrolytic conductivity detector or an electron capture detector (ECD), offer enhanced sensitivity and selectivity for halogenated compounds. epa.govepa.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for both separating and identifying the compound and any impurities, providing confirmation of results. epa.govnih.gov

High-Performance Liquid Chromatography (HPLC) is an alternative and complementary technique for purity assessment. tricliniclabs.com For haloalkanes, reverse-phase (RP) HPLC methods are common, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comsielc.com While this compound lacks a strong UV chromophore, detection can be achieved at low UV wavelengths or by using a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). chromforum.org HPLC is particularly useful for analyzing mixtures containing non-volatile components that are unsuitable for GC. libretexts.org

Derivatization Strategies for Enhanced Chromatographic Detection and Quantification

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. colostate.edu

For Gas Chromatography , haloethers like this compound are sufficiently volatile and thermally stable, so derivatization is generally not required for the analyte itself. researchgate.net However, if the compound is present in a complex matrix with other less volatile compounds that contain active hydrogens (e.g., alcohols, amines, carboxylic acids), these other compounds may be derivatized to increase their volatility and improve chromatographic performance. researchgate.netsigmaaldrich.com Common derivatization reactions include silylation and acylation. gcms.cz

For High-Performance Liquid Chromatography , derivatization can be employed to enhance detection. Since this compound lacks a native chromophore or fluorophore, its detection sensitivity in HPLC with common UV or fluorescence detectors is low. A pre-column or post-column derivatization strategy could be developed to attach a UV-absorbing or fluorescent tag to the molecule. This would involve a chemical reaction, for example, substituting the bromine atom with a nucleophilic tagging reagent, thereby dramatically improving the limits of detection and quantification. libretexts.org This strategy is particularly useful for trace-level analysis.

Absence of X-ray Crystallographic Data for this compound

Despite a comprehensive search of crystallographic databases and scientific literature, no experimental data from X-ray crystallography studies on the solid-state structure of this compound has been found.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

However, for a crystallographic analysis to be performed, the substance must first be obtained in a solid, crystalline form. It is possible that this compound is difficult to crystallize or that its crystal structure has not yet been determined and published in the scientific literature.

Consequently, detailed research findings, including crystallographic data tables specifying unit cell dimensions, space group, and other structural parameters for this compound, are not available. Without experimental crystallographic data, a definitive description of its solid-state molecular conformation and packing in the crystalline lattice cannot be provided.

Further research would be required to crystallize this compound and perform a single-crystal X-ray diffraction analysis to elucidate its solid-state structure.

Applications of 1 Bromo 2 2 Chloroethoxy Ethane in Academic Organic Synthesis

Role as an Alkylating Agent in the Introduction of Functionalized Ethyl Groups

1-Bromo-2-(2-chloroethoxy)ethane is an effective alkylating agent, prized for its ability to introduce the 2-(2-chloroethoxy)ethyl group onto a variety of nucleophiles. The difference in reactivity between the bromine and chlorine atoms is the key to its utility. The carbon-bromine bond is generally more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine bond under many reaction conditions. This differential reactivity allows for selective alkylation at the bromo-substituted carbon.

This selectivity enables the introduction of a functionalized ethyl group that contains a masked reactive site—the chloroethyl moiety. After the initial alkylation, the chlorine atom can be displaced in a subsequent step by another nucleophile, allowing for the stepwise construction of more complex molecules. This two-step functionalization is a powerful strategy in organic synthesis.

Table 1: Reactivity of Halogens in Nucleophilic Substitution

Halogen Bond Strength (kJ/mol) Leaving Group Ability Typical Reaction
Bromine ~285 Good Nucleophilic Substitution

The 2-(2-chloroethoxy)ethyl group introduced by this reagent can be further elaborated. For instance, the terminal chlorine can be substituted by azides, cyanides, or thiolates, or it can participate in intramolecular cyclization reactions to form heterocyclic structures.

Precursor for the Synthesis of Complex Heterocyclic Compounds

The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing oxygen and other heteroatoms. The ether linkage is an integral part of the backbone of the resulting heterocycle.

A common strategy involves a first reaction at the more reactive bromoethyl end with a dinucleophile, followed by an intramolecular cyclization where the chloroethyl group reacts with the second nucleophilic site. This approach is widely used in the synthesis of crown ethers and other macrocycles. For example, reaction with a catechol or a similar diol under basic conditions can lead to the formation of benzo-fused crown ethers.

The general synthetic pathway can be depicted as:

Initial Alkylation: A nucleophile (Nu-H) attacks the bromo-substituted carbon, displacing the bromide ion.

Intramolecular Cyclization: A second nucleophilic center within the newly formed molecule attacks the chloro-substituted carbon, leading to ring formation.

This strategy provides a convergent and efficient route to complex cyclic structures that are otherwise challenging to synthesize.

Building Block in the Construction of Diverse Organic Molecules

Beyond its role in forming heterocycles, this compound serves as a versatile C4 building block in the construction of a wide array of organic molecules. sigmaaldrich.comsigmaaldrich.com Its linear four-carbon chain, punctuated by an ether oxygen and terminated by two different halogens, offers multiple points for chemical modification. nih.gov

In academic research, chemists exploit the differential reactivity of the C-Br and C-Cl bonds to design multi-step synthetic sequences. A reaction might start with a Grignard reagent formation at the bromine-bearing carbon, which can then be used to form a new carbon-carbon bond. The less reactive chlorine atom remains intact for subsequent transformations. This allows for the sequential introduction of different functional groups at opposite ends of the molecule.

Table 2: Potential Transformations of this compound

Reagent/Reaction Type Reactive Site Product Type
Nucleophilic Substitution (e.g., ROH, RNH2, RSH) C-Br Ether, Amine, Thioether
Grignard Formation (Mg) C-Br Organometallic Reagent
Nucleophilic Substitution (stronger conditions) C-Cl Ether, Amine, Thioether

This step-wise approach is fundamental in the total synthesis of natural products and the development of new pharmaceutical compounds where precise control over the molecular architecture is critical.

Intermediate in Multi-step Synthetic Sequences for Specialty Chemicals

In the broader context of chemical manufacturing, this compound functions as a key intermediate in the synthesis of specialty chemicals. sinocurechem.com These are often complex organic molecules with specific functions, such as pharmaceuticals, agrochemicals, and materials for electronics. The compound's utility lies in its ability to link different molecular fragments together or to introduce a flexible and functionalized spacer into a target molecule.

For example, in pharmaceutical synthesis, it might be used to connect a pharmacophore to a solubilizing group or a targeting moiety. The ether linkage can improve the pharmacokinetic properties of a drug molecule, while the reactive ends allow for covalent attachment to other parts of the final product.

The production of specialty chemicals often involves multi-step processes where each step must be high-yielding and produce a clean product. chegg.com The predictable reactivity of compounds like this compound makes them reliable intermediates for such industrial-scale syntheses.

Future Research Directions for 1 Bromo 2 2 Chloroethoxy Ethane

Development of Novel and More Efficient Synthetic Pathways Incorporating Green Chemistry Principles

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of stoichiometric amounts of strong bases and results in the formation of salt byproducts, leading to a low atom economy. chemisgroup.usresolvedanalytics.com Future research will undoubtedly focus on developing greener and more efficient synthetic routes to 1-Bromo-2-(2-chloroethoxy)ethane and its derivatives.

Key areas of exploration will include:

Catalytic Approaches: The development of catalytic methods, using either transition metals or organocatalysts, can significantly improve the atom economy and reduce waste. resolvedanalytics.com For instance, a catalytic Williamson ether synthesis (CWES) at high temperatures has shown promise for producing alkyl aryl ethers with high selectivity. resolvedanalytics.com Adapting such catalytic systems for the synthesis of this compound could involve the use of more environmentally benign catalysts and milder reaction conditions. A recent patent describes a green and high-efficiency synthesis method for ether compounds using a one-price silver salt catalyst in solvent-free conditions, achieving high conversion and yield. amf.ch

Renewable Feedstocks: A paradigm shift towards the use of renewable feedstocks is a cornerstone of green chemistry. researchgate.net Research into the synthesis of this compound from biomass-derived starting materials would represent a significant advancement in sustainability. researchgate.netmr-cfd.com This could involve the transformation of bio-based alcohols or epoxides.

Solvent Selection: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. numberanalytics.com Future synthetic strategies should prioritize the use of greener solvents, such as water, supercritical fluids, or ionic liquids, or even solvent-free reaction conditions. numberanalytics.com

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product, will be a guiding principle. mt.comacs.org Synthetic routes that maximize atom economy, such as addition reactions, will be highly sought after. mdpi-res.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Ethers

FeatureTraditional Williamson Ether SynthesisPotential Green Synthetic Pathway
Reagents Stoichiometric strong base, alkyl halideCatalytic amount of a recyclable catalyst
Solvent Often volatile organic solventsGreen solvents (water, etc.) or solvent-free
Byproducts Significant salt wasteMinimal byproducts
Atom Economy LowHigh
Energy Input Can be highPotentially lower with efficient catalysis

Exploration of Untapped Reactivity Profiles and Selective Transformations

The bifunctional nature of this compound presents a rich landscape for exploring selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, influenced by the ether oxygen, allows for a range of chemoselective reactions.

Future research in this area should focus on:

Chemoselective Nucleophilic Substitution: A primary area of interest is the selective reaction of nucleophiles at either the carbon bearing the bromine or the one bearing the chlorine. Due to the higher reactivity of the C-Br bond as a leaving group compared to the C-Cl bond, nucleophilic substitution is expected to occur preferentially at the bromo-substituted carbon. nih.govnih.gov Detailed kinetic and mechanistic studies will be crucial to precisely control this selectivity.

Orthogonal Deprotection Strategies: The two distinct halogen atoms can be considered as protecting groups that can be removed or transformed under different conditions. Developing orthogonal strategies to selectively cleave the C-Br or C-Cl bond would open up pathways to complex, multifunctional molecules.

Intramolecular Cyclization Reactions: The proximity of the two reactive centers could be exploited in intramolecular cyclization reactions to form novel heterocyclic compounds. The ether linkage provides a flexible spacer, and the choice of reaction conditions could dictate the size and nature of the resulting ring system.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br and C-Cl bonds are both amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Investigating the selective coupling at each position would enable the introduction of a wide array of substituents, leading to a diverse library of new compounds.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers a powerful toolkit to understand and predict the behavior of molecules and reactions, thereby accelerating the discovery and optimization of chemical processes. elveflow.com For this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

Future research should leverage computational tools for:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the detailed mechanisms of reactions involving this compound. This includes understanding the transition states and intermediates in nucleophilic substitution and elimination reactions, which can help in designing more selective and efficient synthetic protocols. elveflow.com

Predicting Reactivity and Selectivity: Computational models can be developed to predict the reactivity of the C-Br and C-Cl bonds towards various nucleophiles and under different reaction conditions. mdpi-res.com This predictive capability would allow for the in silico screening of reaction conditions to achieve the desired chemoselectivity, saving significant experimental time and resources.

Conformational Analysis: The flexibility of the ether linkage allows for multiple conformations of this compound. Computational studies can map the conformational landscape and identify the most stable conformers, which is crucial for understanding its reactivity and interactions with other molecules.

Modeling in Complex Environments: Advanced computational methods can simulate the behavior of this compound in different solvent environments or within the active site of a catalyst, providing a more realistic understanding of its chemical behavior.

Integration with Emerging Technologies in Continuous Flow and Microfluidics

The integration of this compound chemistry with emerging technologies like continuous flow synthesis and microfluidics promises to enhance reaction efficiency, safety, and scalability. lonza.comaurigeneservices.com

Future research directions in this domain include:

Continuous Flow Synthesis: Performing reactions with this compound in continuous flow reactors can offer several advantages over traditional batch processes. mt.comresearchgate.net These include precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. ineosopen.org This technology is well-suited for the production of fine chemicals and pharmaceuticals. lonza.com

Microfluidic Systems for Reaction Optimization: Microfluidic reactors, with their high surface-area-to-volume ratios, provide an ideal platform for the rapid screening and optimization of reaction conditions for transformations involving this compound. researchgate.netnih.gov The small reaction volumes significantly reduce reagent consumption and waste generation during the optimization phase.

In-line Analysis and Automation: Coupling continuous flow systems with in-line analytical techniques (e.g., FTIR, NMR, and mass spectrometry) allows for real-time monitoring of reaction progress. mt.com This data can be used to build automated feedback loops for process control and optimization, leading to more robust and reproducible synthetic procedures.

Computational Fluid Dynamics (CFD) for Reactor Design: CFD simulations can be used to model and optimize the fluid dynamics within continuous flow reactors and microfluidic devices. chemisgroup.usmdpi-res.com This allows for the rational design of reactors to ensure efficient mixing and optimal performance for reactions involving this compound. mr-cfd.comnumberanalytics.com

Table 2: Advantages of Continuous Flow Technology for Reactions with this compound

AdvantageDescriptionRelevance to this compound
Enhanced Safety Small reaction volumes minimize the risk of runaway reactions.Important for potentially exothermic nucleophilic substitution reactions.
Precise Control Accurate control over temperature, pressure, and residence time.Crucial for achieving high selectivity in bifunctional transformations.
Improved Efficiency Better heat and mass transfer leads to faster reaction times and higher yields.Can improve the efficiency of sluggish reactions or minimize side products.
Scalability Seamless scaling from laboratory to production scale by running the system for longer.Facilitates the transition from research to industrial application.
Automation Integration with in-line analytics allows for automated process control.Leads to more robust and reproducible manufacturing processes.

Discovery of New Applications in Materials Science, Supramolecular Chemistry, and Advanced Chemical Biology Probes

The unique bifunctional nature of this compound makes it an attractive building block for the creation of novel materials and functional molecules.

Future research should explore its potential in:

Materials Science: The ability to introduce two different functionalities makes this compound a valuable cross-linking agent or monomer for the synthesis of new polymers. For instance, it could be used to create polymers with tailored properties, such as improved thermal stability or flame retardancy, by incorporating halogen atoms into the polymer backbone. sinocurechem.com

Supramolecular Chemistry: As a flexible bifunctional linker, this compound can be used to construct complex supramolecular architectures, such as macrocycles, catenanes, and rotaxanes. The sequential and selective reaction of its two termini would allow for the templated synthesis of intricate molecular assemblies with potential applications in molecular recognition, sensing, and catalysis.

Advanced Chemical Biology Probes: In chemical biology, bifunctional molecules are essential tools for probing biological systems. This compound could be developed into novel chemical probes for cross-linking studies to investigate protein-protein interactions or to label specific biomolecules within a cellular context. Its ability to react sequentially could allow for a two-step labeling strategy.

Table 3: Potential Applications of this compound

FieldPotential ApplicationRationale
Materials Science Monomer for specialty polymers, cross-linking agent.Introduction of halogen atoms can impart desirable properties like flame retardancy.
Supramolecular Chemistry Bifunctional linker for macrocycles and interlocked molecules.The two reactive ends allow for the construction of complex, non-covalently bonded structures.
Chemical Biology Bifunctional cross-linker, two-step labeling reagent.Can be used to study biomolecular interactions and label biological targets.

The future research directions for this compound are multifaceted and promising. By embracing green chemistry principles, delving into its untapped reactivity, harnessing the power of computational modeling, and integrating with emerging technologies, the full potential of this versatile building block can be unlocked. Furthermore, its application in creating novel materials, intricate supramolecular structures, and sophisticated biological probes opens up exciting new avenues for scientific discovery and technological innovation. The journey from a simple bifunctional molecule to a key player in advanced chemical synthesis and materials science is a testament to the continuous evolution of chemistry and its profound impact on our world.

Q & A

Q. What are the established synthesis routes for 1-bromo-2-(2-chloroethoxy)ethane?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Appel reactions. For example, describes the synthesis of analogous bromo-ethoxy compounds using an Appel reaction involving triphenylphosphane and tetrabromomethane. A stepwise approach involves:

Reacting 2-(2-methoxyethoxy)ethanol with triphenylphosphane and tetrabromomethane to yield 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane.

Purification via distillation under reduced pressure (e.g., 160°C at 37 mbar) .
Industrial routes may involve ethylene oxide intermediates and halogenation steps, as noted in , which highlights solvent applications derived from ethylene and bromine chloride addition .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer :
  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments (e.g., CH2_2Br at ~3.7 ppm and CH2_2Cl at ~3.5 ppm). IR spectroscopy can confirm C-Br (~560 cm1^{-1}) and C-Cl (~725 cm1^{-1}) stretches ( , 8 ) .
  • Crystallography : For solid-state analysis, employ SHELXL ( , 6 ) for refinement. Hydrogen atoms are typically placed using riding models with isotropic displacement parameters .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to its toxicity and skin/eye irritation risks ( , 19 ) .
  • Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as advised in for structurally similar chlorinated ethers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

  • Methodological Answer : Discrepancies in properties like boiling points (e.g., 107°C in vs. alternative literature values) require:

Source Validation : Cross-reference peer-reviewed journals over vendor catalogs.

Experimental Replication : Use differential scanning calorimetry (DSC) or fractional distillation to verify purity and thermal behavior.

Computational Validation : Compare experimental data with predictions from tools like NIST Chemistry WebBook ( ) .

Q. What reaction mechanisms dominate in its use as an intermediate for pharmaceuticals?

  • Methodological Answer : The compound acts as an alkylating agent. For example, links it to the synthesis of alfentanil, where the bromine atom undergoes nucleophilic displacement by amine groups. Key steps include:

Kinetic studies to optimize reaction conditions (e.g., polar aprotic solvents like DMF).

Monitoring by LCMS (e.g., m/z 746 [M+H]+^+ in ) to track intermediates .

Q. How can computational modeling elucidate its molecular interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) and C-Cl (~85 kcal/mol) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvation effects using InChIKey (IBYHHJPAARCAIE-UHFFFAOYSA-N, ) to model interactions in aqueous/organic matrices .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Stepwise Monitoring : Use inline FTIR or GC-MS to detect intermediates and byproducts.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance halogen displacement efficiency.
  • Scale-Up Considerations : Adjust reaction time and temperature gradients based on pilot-scale data from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(2-chloroethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(2-chloroethoxy)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.